molecular formula C7H9Br2NO B2367441 3-(Bromomethyl)-2-methoxypyridine hydrobromide CAS No. 1956318-72-1

3-(Bromomethyl)-2-methoxypyridine hydrobromide

Cat. No. B2367441
CAS RN: 1956318-72-1
M. Wt: 282.963
InChI Key: AOIVKZNJUWPVKY-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-methoxypyridine hydrobromide is a halogenated heterocyclic building block . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science-related research .


Molecular Structure Analysis

The molecular formula of 3-(Bromomethyl)-2-methoxypyridine hydrobromide is C6H6BrN·HBr, and its molecular weight is 252.93 . The SMILES string representation is Br[H].BrCc1cccnc1 .


Physical And Chemical Properties Analysis

3-(Bromomethyl)-2-methoxypyridine hydrobromide is a solid at 20°C . It appears as a white to almost white powder or crystal .

Scientific Research Applications

Protonation Sites and Hydrogen Bonding

  • Study Focus : Structural characterization and synthesis of related compounds.
  • Key Findings : The study reported on the synthesis and structural characterization of compounds similar to 3-(Bromomethyl)-2-methoxypyridine hydrobromide, highlighting different protonation sites and distinct intermolecular hydrogen bonding patterns.
  • Relevance : This research contributes to the understanding of molecular conformations and bonding in compounds related to 3-(Bromomethyl)-2-methoxypyridine hydrobromide (Böck et al., 2021).

Ring Contraction Reactions

  • Study Focus : Reaction of 3-oxygenated piperidines to form pyrrolidines.
  • Key Findings : Demonstrated the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines via reaction with boron(III) bromide, a process involving an intermediate bicyclic aziridinium ion.
  • Relevance : This study provides insight into novel transformations in organic chemistry, relevant to the broader context of compounds including 3-(Bromomethyl)-2-methoxypyridine hydrobromide (Tehrani et al., 2000).

Development of Precursors

  • Study Focus : Synthesis and application of 2,3-pyridyne precursors.
  • Key Findings : Developed 3-Bromo-2-chloro-4-methoxypyridine as a practical precursor for substituted 2,3-pyridyne, which shows regioselective reactions.
  • Relevance : This research is significant in the synthesis and development of reactive intermediates related to 3-(Bromomethyl)-2-methoxypyridine hydrobromide (Walters et al., 1992).

Safety and Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective equipment, avoiding breathing dusts or mists, and ensuring good ventilation during handling .

properties

IUPAC Name

3-(bromomethyl)-2-methoxypyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.BrH/c1-10-7-6(5-8)3-2-4-9-7;/h2-4H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIVKZNJUWPVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-2-methoxypyridine hydrobromide

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